DAGNPG vs. DGNPA: Direct Affinity and Sensitivity Comparison in NEP Assays
The commercially available substrate Dansyl-D-Ala-Gly-Phe(pNO2)-Gly (DAGNPG) served as the precursor for the rationally designed analog Dns-Gly-(p-NO2)Phe-βAla (DGNPA). In a direct head-to-head comparison, DGNPA demonstrated a 17.8% lower Km (37 μM vs. 45 μM), indicating improved enzyme affinity, and a 10.8% higher Vmax (0.72 vs. 0.65 μmol/min/mg protein), translating to superior catalytic efficiency [1]. Critically, DGNPA eliminated the residual ACE susceptibility inherent to DAGNPG by replacing Gly4 with β-alanine and deleting D-Ala2, thereby increasing quenching efficiency and overall assay sensitivity [1]. This evidence establishes that while DAGNPG remains the validated benchmark for NEP assays, users prioritizing maximal selectivity and sensitivity should consider the DGNPA analog.
| Evidence Dimension | Michaelis constant (Km) for NEP hydrolysis |
|---|---|
| Target Compound Data | Km = 45 μM |
| Comparator Or Baseline | Dns-Gly-(p-NO2)Phe-βAla (DGNPA): Km = 37 μM |
| Quantified Difference | 17.8% lower Km (improved affinity) |
| Conditions | Purified neutral endopeptidase (NEP 24.11), pH 7.4, 37°C |
Why This Matters
Lower Km signifies higher substrate affinity at limiting concentrations, enabling detection of lower NEP activity levels in biological samples where enzyme abundance is scarce.
- [1] Goudreau N, Guis C, Soleilhac JM, Roques BP. Dns-Gly-(p-NO2)Phe-beta Ala, a specific fluorogenic substrate for neutral endopeptidase 24.11. Anal Biochem. 1994 May 15;219(1):87-95. doi: 10.1006/abio.1994.1235. PMID: 8059959. View Source
